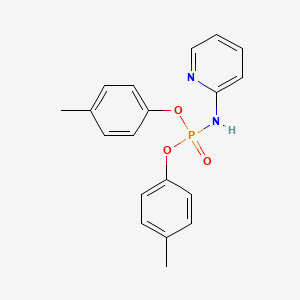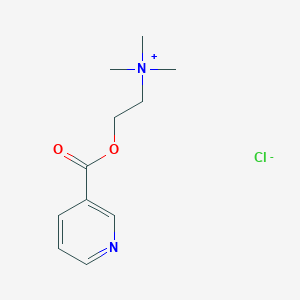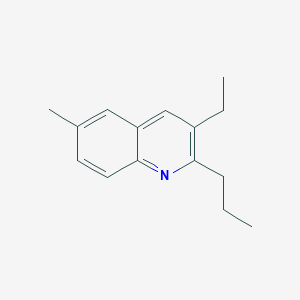
Quinoline, 3-ethyl-6-methyl-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 3-ethyl-6-methyl-2-propyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. This compound has gained significant attention due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-ethyl-6-methyl-2-propyl-quinoline, can be achieved through several classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods often involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions. For instance, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green and sustainable methods to minimize environmental impact. These methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other green reaction protocols . For example, the use of copper salt-D-glucose in aqueous ethanol as a green solvent has been reported for the synthesis of quinoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 3-ethyl-6-methyl-2-propyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of quinoline.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Quinoline, 3-ethyl-6-methyl-2-propyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery, particularly as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets and pathways. For instance, quinoline compounds can intercalate with DNA, inhibiting the replication of certain pathogens. They may also interact with enzymes or receptors, modulating biological processes . The exact mechanism depends on the specific derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Quinoline, 3-ethyl-6-methyl-2-propyl- can be compared with other quinoline derivatives such as:
Quinoline, 6-methyl-: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Quinoline, 2-propyl-: Another derivative with distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
3299-45-4 |
|---|---|
Molekularformel |
C15H19N |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
3-ethyl-6-methyl-2-propylquinoline |
InChI |
InChI=1S/C15H19N/c1-4-6-14-12(5-2)10-13-9-11(3)7-8-15(13)16-14/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
SASZSVVBBYHWNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C2C=C(C=CC2=N1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


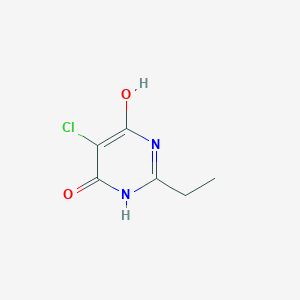


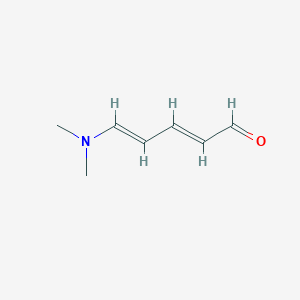
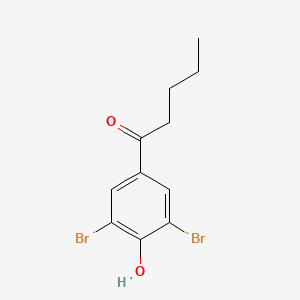

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)

![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)

